molecular formula C12H16BrNO4S B2608372 (5-Bromofuran-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1798035-37-6

(5-Bromofuran-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2608372
CAS No.: 1798035-37-6
M. Wt: 350.23
InChI Key: YLEQWQCWKINUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a brominated furan ring linked via a methanone group to a 3-(isobutylsulfonyl)azetidine moiety. The bromine atom on the furan enhances electrophilic reactivity, while the isobutylsulfonyl group introduces steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-8(2)7-19(16,17)9-5-14(6-9)12(15)10-3-4-11(13)18-10/h3-4,8-9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEQWQCWKINUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Bromofuran-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • A furan ring with a bromine substituent at the 5-position.
  • An azetidine ring substituted with an isobutylsulfonyl group.
  • A methanone moiety , which contributes to its reactivity.

These structural elements suggest potential interactions with biological targets, which may lead to various pharmacological effects.

Predicted Pharmacological Effects

Based on its structure, the biological activity of This compound may include:

  • Anti-inflammatory properties
  • Antibacterial effects
  • Anticancer activities

Compounds containing furan and sulfonamide moieties are often linked to these effects. Computational studies have indicated that this compound could interact with multiple biological targets, influencing pathways associated with various diseases .

Case Studies and Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-furancarboxaldehydeFuran ring with aldehydeAntimicrobial
IsobutanesulfonamideSulfonamide groupAntibacterial
3-AcetoxyazetidineAcetoxy group on azetidineAnticancer

The unique combination of a brominated furan and an isobutylsulfonamide moiety within an azetidine framework may provide distinct pharmacological properties compared to other compounds .

Synthesis and Optimization

The synthesis of This compound typically involves several steps that may require optimization for enhanced yield and purity. The synthesis process can include:

  • Formation of the furan ring.
  • Introduction of the bromine substituent.
  • Construction of the azetidine framework.
  • Attachment of the isobutylsulfonyl group.

Optimizing these steps is crucial for achieving high-quality derivatives suitable for biological testing .

Interaction Studies

Understanding how This compound interacts with biological macromolecules is essential for elucidating its mechanisms of action. Techniques such as:

  • Surface plasmon resonance (SPR)
  • Nuclear magnetic resonance (NMR) spectroscopy
  • Computational docking studies

These methods can help determine binding affinities and interaction mechanisms with target proteins or enzymes .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents or Core Rings

(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone ()
  • Key Differences :
    • Replaces the azetidine ring with a dihydroimidazole ring.
    • Substitutes the isobutylsulfonyl group with a 3-fluorobenzylthio group.
  • Implications: The dihydroimidazole ring increases flexibility compared to the rigid azetidine. The thioether (-S-) linkage may reduce oxidative stability compared to the sulfonyl (-SO₂-) group in the main compound .
1-(5-Bromobenzofuran-2-yl)-2-Mesitylethanone Oxime ()
  • Key Differences: Features a benzofuran core (furan fused with benzene) instead of a simple furan. Substitutes the azetidine-sulfonyl group with a mesityl (2,4,6-trimethylphenyl) ethanone oxime.
  • Implications: The benzofuran enhances aromaticity and metabolic stability. The bulky mesityl group increases lipophilicity (higher logP) but may hinder target binding due to steric effects.
(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone ()
  • Key Differences :
    • Contains a methyl-substituted benzofuran and a dichlorophenyl group.
    • Lacks the azetidine-sulfonyl moiety.
  • Dichlorophenyl group raises lipophilicity, improving membrane permeability but risking solubility issues .
Table 1: Key Physicochemical Properties
Compound Core Ring Substituent Predicted logP Bioactivity (Inferred)
Main Compound Furan 3-(Isobutylsulfonyl)azetidine ~3.5 Enzyme inhibition (e.g., kinases)
Compound Furan 3-Fluorobenzylthio ~2.8 Unreported
Compound Benzofuran Mesityl ethanone oxime ~4.2 Antitumor, antifungal
Compound Benzofuran 3,4-Dichlorophenyl ~4.5 Unreported

Structural and Crystallographic Insights

  • SHELX Refinement : Structural data for benzofuran derivatives (e.g., ) were resolved using SHELX software, highlighting bond angles and conformations. The main compound’s azetidine ring likely adopts a puckered conformation, distinct from planar benzofuran systems .

Q & A

Q. What are the established synthetic routes for (5-Bromofuran-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

  • Bromination : Introduce bromine to the furan ring using reagents like N-bromosuccinimide (NBS) under reflux with a radical initiator (e.g., AIBN) in non-polar solvents (e.g., CCl₄), achieving high yields (~90%) .
  • Azetidine Sulfonylation : React 3-aminoazetidine with isobutylsulfonyl chloride in a base (e.g., triethylamine) to form the sulfonamide moiety.
  • Coupling : Use a carbonyl-forming reaction (e.g., Friedel-Crafts acylation or nucleophilic substitution) to link the bromofuran and sulfonylated azetidine.
    Purification often employs silica gel chromatography or recrystallization .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and coupling patterns (e.g., furan protons at δ 6.5–7.5 ppm, azetidine ring protons at δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the azetidine ring and sulfonyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass ± 0.001 Da) .

Q. How is purity assessed for this compound in preclinical studies?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Elemental Analysis : Verify C, H, N, S, and Br percentages within ±0.3% of theoretical values.
  • Melting Point : Consistency in melting range (±1°C) indicates crystallinity and purity .

Advanced Research Questions

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace the bromine on the furan with Cl, I, or electron-withdrawing groups (e.g., NO₂) to assess electronic effects .
  • Azetidine Modifications : Introduce alkyl or aryl groups to the azetidine nitrogen or vary sulfonyl groups (e.g., tosyl vs. mesyl) to probe steric and electronic impacts .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity IC₅₀) using dose-response curves .

Q. How to resolve contradictions in reported biological activity data?

  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or batch effects.
  • Solubility Optimization : Adjust solvent systems (e.g., DMSO:PBS ratios) to mitigate false negatives in assays .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. What computational strategies predict reactivity or binding modes?

  • Docking Simulations : Use Discovery Studio or AutoDock to model interactions with targets (e.g., serotonin receptors), prioritizing poses with lowest ΔG .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How to optimize reaction conditions for scalability?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for coupling steps to reduce reaction time .
  • Solvent Selection : Replace toxic solvents (e.g., CCl₄) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Flow Chemistry : Implement continuous-flow systems for bromination to enhance yield and safety .

Q. What strategies ensure stability during long-term storage?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C suggests room-temperature stability).
  • Lyophilization : Convert to a stable salt form (e.g., hydrochloride) for hygroscopic compounds.
  • Light Sensitivity : Store in amber vials under N₂ if UV-Vis spectra indicate photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.